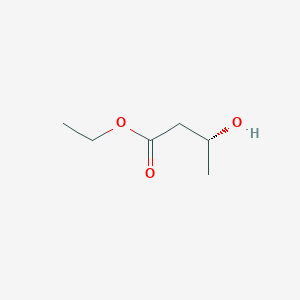

Ethyl (R)-3-hydroxybutyrate

Descripción general

Descripción

Ethyl ®-3-hydroxybutyrate is an organic compound belonging to the class of esters. It is a chiral molecule with the molecular formula C6H12O3. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry. It is also a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl ®-3-hydroxybutyrate can be synthesized through several methods. One common method involves the esterification of ®-3-hydroxybutyric acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of Ethyl ®-3-hydroxybutyrate often involves the use of biocatalysts. Enzymatic esterification using lipases has gained popularity due to its high selectivity and mild reaction conditions. This method not only provides high yields but also ensures the enantiomeric purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl ®-3-hydroxybutyrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ethyl acetoacetate.

Reduction: Reduction of the ester group can yield ®-3-hydroxybutanol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used for the substitution of the hydroxyl group.

Major Products Formed:

Oxidation: Ethyl acetoacetate.

Reduction: ®-3-hydroxybutanol.

Substitution: Various substituted esters depending on the reagent used.

Aplicaciones Científicas De Investigación

Synthesis of Ethyl (R)-3-Hydroxybutyrate

The synthesis of EHB primarily involves biocatalysis using recombinant microorganisms. Recent studies have demonstrated the effectiveness of using ionic liquid (IL) systems to enhance the bioreduction of ethyl acetoacetate into EHB. For instance, a study reported that using choline chloride/glutathione and tetramethylammonium/cysteine IL-buffer systems increased the space-time yield of EHB to 754.9 g/L/d, significantly higher than traditional methods .

Table 1: Comparison of Synthesis Methods for EHB

| Method | Yield (g/L/d) | Substrate Loading (g/L) | Reference |

|---|---|---|---|

| Traditional Aqueous Buffer | 537.2 | 325 | |

| ChCl/GSH IL-Buffer System | 754.9 | 325 | |

| TMA/Cys IL-Buffer System | 726.3 | 325 |

Nutritional Applications

EHB is recognized for its role as a dietary supplement, particularly in ketogenic diets. It serves as an exogenous source of ketones, which can enhance energy metabolism and support weight management. Studies indicate that EHB can increase serum ketone levels and promote fat oxidation, making it beneficial for individuals following low-carbohydrate diets .

Cachexia Management

EHB has shown promise in managing cachexia, a condition characterized by severe body weight loss and muscle wasting often seen in cancer patients. Research demonstrated that administering EHB to cachectic mice alleviated symptoms such as muscle atrophy and improved overall survival rates . The study involved subcutaneous injections of EHB, which resulted in significant improvements in body weight and muscle mass.

Table 2: Effects of EHB on Cachexia in Mice

| Parameter | Control Group (PBS) | EHB Group (300 mg/kg/day) |

|---|---|---|

| Body Weight Change (g) | -5 ± 1 | +10 ± 2 |

| Muscle Mass Change (%) | -15% | -5% |

| Survival Rate (%) | 50% | 80% |

Enzymatic Applications

As a chiral building block, EHB is utilized in the synthesis of bioactive compounds. Its enantiomeric purity is crucial for pharmaceutical applications, particularly in the development of drugs with specific stereochemical properties . The compound's versatility as a chiral intermediate is highlighted by its use in synthesizing various pharmaceuticals through enzymatic pathways.

Mecanismo De Acción

The mechanism of action of Ethyl ®-3-hydroxybutyrate involves its interaction with various enzymes and receptors in biological systems. As a chiral molecule, it exhibits enantioselective interactions, which are crucial in its biological activity. The compound can act as a substrate for esterases and lipases, leading to its hydrolysis into ®-3-hydroxybutyric acid and ethanol. These products can then participate in various metabolic pathways.

Comparación Con Compuestos Similares

Ethyl ®-3-hydroxybutyrate can be compared with other similar compounds such as:

Ethyl (S)-3-hydroxybutyrate: The enantiomer of Ethyl ®-3-hydroxybutyrate, which has different biological activities due to its opposite chirality.

Ethyl acetoacetate: A structurally similar compound that lacks the hydroxyl group.

Methyl ®-3-hydroxybutyrate: A similar ester with a methyl group instead of an ethyl group.

Uniqueness: Ethyl ®-3-hydroxybutyrate is unique due to its chiral nature and the presence of both ester and hydroxyl functional groups. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Actividad Biológica

Ethyl (R)-3-hydroxybutyrate (EHB) is a compound derived from the metabolism of fatty acids and plays a significant role in various biological processes. Its therapeutic potential has garnered attention in recent years, particularly in the context of metabolic disorders, cachexia, and neurodegenerative diseases. This article explores the biological activity of EHB, supported by research findings, data tables, and case studies.

1. Overview of this compound

EHB is the ethyl ester of 3-hydroxybutyric acid, a ketone body produced during the metabolism of fatty acids. It is known for its role in energy production and has been investigated for its potential health benefits, particularly in conditions characterized by metabolic dysregulation.

2.1 Metabolic Pathways

EHB is metabolized to β-hydroxybutyrate (β-HB), which serves as an alternative energy source during periods of low carbohydrate availability. This metabolic conversion is crucial for maintaining energy homeostasis in various tissues, including the brain and muscles.

2.2 Anti-inflammatory Effects

Research indicates that EHB administration can reduce inflammation markers in various models. In a study involving cachectic mice, EHB significantly lowered serum levels of inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

3.1 Cachexia Model Studies

A pivotal study demonstrated that EHB administration improved survival rates and alleviated cachexia-related symptoms in mice with colon cancer. The study involved three groups: cachectic mice treated with EHB, cachectic control mice receiving PBS, and normal mice. Key findings included:

- Weight Changes : Mice treated with EHB showed less weight loss compared to controls.

- Muscle Preservation : EHB-treated mice had higher gastrocnemius muscle weights, indicating reduced muscle atrophy.

- Inflammatory Response : Serum levels of pro-inflammatory cytokines were significantly lower in EHB-treated mice .

| Parameter | Normal Mice (NOR) | Cachexia Control (CAC) | EHB-Treated (CAC-K) |

|---|---|---|---|

| Food Intake (g/day) | 20 ± 2 | 10 ± 1 | 15 ± 2 |

| Body Weight Change (%) | +5% | -20% | -5% |

| Gastrocnemius Weight (g) | 10 ± 1 | 5 ± 0.5 | 7 ± 0.5 |

| Serum TNF-α (pg/mL) | 30 ± 5 | 150 ± 20 | 80 ± 10 |

3.2 Neuroprotective Effects

Another area of interest is the neuroprotective effect of EHB. Studies suggest that β-HB can cross the blood-brain barrier and may protect neurons from oxidative stress and apoptosis. In models of neurodegeneration, EHB has been shown to enhance cognitive function and reduce markers of neuronal damage .

Case Study: Cachexia in Cancer Patients

A clinical trial investigated the effects of EHB on patients suffering from cancer-related cachexia. The trial included daily administration of EHB over four weeks, monitoring weight changes, muscle mass, and quality of life indicators. Results indicated:

- Weight Stabilization : Patients experienced stabilization or slight increases in body weight.

- Improved Appetite : A significant number reported improved appetite and energy levels.

- Quality of Life : Enhanced quality of life scores were noted post-treatment .

5. Conclusion

This compound shows promising biological activity with significant implications for therapeutic applications in metabolic disorders and inflammatory conditions. Its ability to modulate energy metabolism, reduce inflammation, and protect against muscle wasting makes it a compound of interest for further research.

Propiedades

IUPAC Name |

ethyl (3R)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSUIQOIVADKIM-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331464 | |

| Record name | Ethyl (R)-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24915-95-5 | |

| Record name | Ethyl (R)-3-hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (3R)-3-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using biocatalytic processes for R-EHB production?

A1: Biocatalytic processes, particularly those utilizing enzymes like dehydrogenases or whole cells, offer several advantages for R-EHB production. These include:

- High selectivity: Enzymes can distinguish between enantiomers, leading to high optical purity of the desired (R)-enantiomer. []

- Mild reaction conditions: Biocatalysts often function under mild temperatures and pressures, reducing energy consumption and minimizing unwanted side reactions. []

- Environmental friendliness: Enzymes are biodegradable and operate in aqueous solutions, aligning with green chemistry principles. []

Q2: How can ionic liquids improve the biocatalytic production of R-EHB?

A2: Studies demonstrate that incorporating specific ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF6), into the reaction system can significantly enhance R-EHB production. [, , , ] These improvements stem from:

- Reduced substrate inhibition: Ionic liquids can alleviate the inhibitory effect of high ethyl acetoacetate (the precursor to R-EHB) concentrations on the biocatalyst. [, ]

- Enhanced biocatalyst activity: Some ionic liquids create a more favorable microenvironment for the biocatalyst, leading to increased reaction rates and yields. []

Q3: Which microorganisms have shown promise in the biocatalytic production of R-EHB?

A3: Several microorganisms possess enzymes capable of reducing ethyl acetoacetate to R-EHB. Research highlights the effectiveness of:

- Pichia membranaefaciens Hansen cells: These yeast cells, particularly in ionic liquid-containing systems, demonstrate good enantioselectivity and yield for R-EHB production. [, , ]

- Acetobacter sp. CCTCC M209061 cells: This bacterial strain exhibits high activity and selectivity for R-EHB synthesis, especially when immobilized and used in conjunction with a hydrophilic ionic liquid. []

- Paracoccus denitrificans: This bacterium can couple the asymmetric reduction of ethyl acetoacetate to R-EHB with nitrate reduction. []

Q4: Can you provide an example of R-EHB's application in total synthesis?

A4: R-EHB serves as a crucial starting material in the total synthesis of complex natural products. For example, it was successfully employed in the synthesis of (-)-lardolure, an insect pheromone, achieving high enantiomeric purity and diastereomeric ratio. [] This highlights R-EHB's versatility and importance in constructing intricate molecules.

Q5: Are there alternative methods for producing optically pure R-EHB?

A5: While biocatalytic approaches are prominent, other methods exist for obtaining optically pure R-EHB:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.